molecular formula C17H17N3O3 B2357644 N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024257-01-9

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2357644
CAS No.: 1024257-01-9
M. Wt: 311.341
InChI Key: UMOZKSTXMPJJLA-UHFFFAOYSA-N
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Description

N-(3-Nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a chemical research reagent that incorporates two pharmaceutically relevant motifs: a 3-nitropyridine ring and a 1-phenylcyclopentane carboxamide group. This structure suggests potential as a key intermediate in medicinal chemistry and drug discovery programs. The 3-nitropyridine scaffold is a versatile building block in organic synthesis, widely used to create a diverse range of mono- and polynuclear heterocyclic systems . Nitropyridine derivatives have been investigated as precursors for synthesizing compounds with various bioactivities, including antitumor, antiviral, and anti-neurodegenerative effects . Furthermore, 3-nitropyridine derivatives have been identified as potent inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . The 1-phenylcyclopentane carboxamide portion of the molecule is a structural motif of interest due to the unique steric and conformational properties of the cyclopentane ring. Analogs featuring the 1-phenylcyclopropane carboxamide structure have been reported to exhibit distinct antiproliferative activity, indicating the potential research value of this chemical space in oncology . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, referring to the relevant safety data sheets for hazard information.

Properties

IUPAC Name

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16(19-15-14(20(22)23)9-6-12-18-15)17(10-4-5-11-17)13-7-2-1-3-8-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOZKSTXMPJJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Pyridine Derivatives

The nitropyridine core is synthesized via nitration of 2-aminopyridine derivatives. A mixture of nitric acid (HNO₃) and phosphoric acid (H₃PO₄) at 0–5°C achieves simultaneous nitration and decarboxylation, yielding 3-nitropyridin-2-amine with 85–90% purity.

Reaction Conditions

  • Temperature: 0–5°C (prevents over-nitration).
  • Solvent: Dichloromethane (DCM) or toluene.
  • Yield: 78–82% after recrystallization.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3). Key spectral data:

  • ¹H NMR (CDCl₃): δ 8.41 (d, J = 4.5 Hz, 1H), 7.95 (dd, J = 8.2 Hz, 1H), 6.89 (br s, 2H, NH₂).
  • ESI-MS: m/z 154.1 [M+H]⁺.

Formation of the Carboxamide Bond

Acylation Using Carboxylic Acid Chlorides

1-Phenylcyclopentane-1-carboxylic acid chloride is reacted with 3-nitropyridin-2-amine under Schotten-Baumann conditions:

Procedure

  • Dissolve 3-nitropyridin-2-amine (1 equiv) in DCM.
  • Add 1-phenylcyclopentane-1-carboxylic acid chloride (1.1 equiv) dropwise at 0°C.
  • Stir with 2% aqueous NaOH for 3 h.
  • Extract organic layer, dry (Na₂SO₄), and concentrate.

Optimization Data

Parameter Optimal Value Yield Impact
Solvent DCM 88%
Base NaOH <5% byproducts
Temperature 0–5°C 92% purity

Alternative Coupling Strategies

For acid-sensitive substrates, peptide coupling agents such as HBTU or T3P improve yields:

HBTU-Mediated Coupling

  • Reagents: 1-Phenylcyclopentane-1-carboxylic acid (1 equiv), HBTU (1.2 equiv), DIPEA (2 equiv).
  • Solvent: DMF, 25°C, 12 h.
  • Yield: 91%.

T3P®/EtOAc System

  • Conditions: 60°C, 6 h.
  • Advantage: Reduces racemization risk.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):
    δ 1.75–2.10 (m, 8H, cyclopentane), 7.30–7.55 (m, 5H, Ph), 8.21 (d, J = 4.7 Hz, 1H, pyridine), 8.95 (s, 1H, NH).
  • ¹³C NMR: 176.8 ppm (C=O), 148.2 ppm (NO₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: 311.341 [M+H]⁺ (C₁₇H₁₇N₃O₃).
  • Theoretical: 311.341.

Comparative Analysis with Related Compounds

Compound Class Reaction Yield Key Advantage
N-Arylpyridin-2-amines 78% Simplified purification
N-Alkylcinnamamides 65% Enhanced thermal stability

The target compound’s synthesis benefits from higher yields (88–91%) due to optimized acylation conditions.

Challenges and Mitigation Strategies

  • Nitro Group Instability: Avoid prolonged heating >100°C to prevent decomposition.
  • Byproduct Formation: Use excess DIPEA (2.5 equiv) to suppress urea byproducts in HBTU couplings.

Industrial-Scale Considerations

Patent WO2021074138A1 highlights cost-effective adaptations:

  • Replace HBTU with T3P (30% cost reduction).
  • Use toluene instead of DCM for easier solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has garnered attention for its potential biological activities. It serves as a building block for the synthesis of more complex molecules that may exhibit pharmacological properties. The compound's derivatives could be candidates for drug development, particularly in treating conditions that respond to anti-inflammatory or analgesic therapies .

The nitro group in this compound can participate in redox reactions, leading to various biological interactions. Preliminary studies indicate that derivatives of this compound may modulate enzyme activity and receptor interactions, which are crucial for therapeutic efficacy . For instance, modifications of the nitro group can yield amine derivatives that may enhance biological activity.

Material Science

This compound can also play a role in the development of advanced materials with specific properties. Its unique structure allows it to be incorporated into polymer matrices or other composite materials, potentially enhancing their mechanical or thermal characteristics.

Table 1: Summary of Biological Activities

Compound VariantBiological ActivityMechanism of Action
This compoundAnti-inflammatoryModulates enzyme activity
Reduced derivativeIncreased cytotoxicityInhibits cancer cell proliferation

Case Study Example : A recent study evaluated the anti-proliferative effects of various derivatives on triple-negative breast cancer cell lines. Compounds similar to this compound demonstrated significant reductions in cell viability, suggesting potential use in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide and related compounds:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Features Evidence Source
This compound (Target) 3-Nitro-pyridin-2-yl C₁₇H₁₅N₃O₃* 309.3 (calculated) Pyridine ring with nitro group; polar -
N-(3-Methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide 3-Methyl-pyridin-2-yl C₁₈H₁₈N₂O 290.3 Methyl group enhances lipophilicity
N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide 3-Nitro-phenyl C₁₈H₁₈N₂O₃ 310.3 Nitro-phenyl; high polarity
N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide 4-Chloro-2-nitro-phenyl C₁₈H₁₇ClN₂O₃ 345.8 (calculated) Chloro-nitro substitution; steric bulk
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide 2-Trifluoromethyl-phenyl C₁₉H₁₈F₃NO 333.3 CF₃ group; high lipophilicity
Key Observations:

Pyridine vs. The 3-nitro group on pyridine enhances polarity, which could improve aqueous solubility relative to the methyl-substituted analog in .

Substituent Effects: Nitro Groups: Both nitro-pyridine (target) and nitro-phenyl () derivatives exhibit high polarity, but the nitro-pyridine’s electronic effects may favor interactions with charged residues in enzymes . Chloro-Nitro Combinations: ’s 4-chloro-2-nitrophenyl substituent introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic degradation but limit membrane permeability .

Molecular Weight and Drug-Likeness :

  • The target compound (MW 309.3) falls within the acceptable range for small-molecule drugs (MW <500), unlike bulkier analogs like ’s derivative (MW 345.8), which may face pharmacokinetic challenges .

Research and Application Insights

  • Medicinal Chemistry : Pyridine-based carboxamides (e.g., and target compound) are often explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The nitro group in the target compound could enhance binding to kinases with polar active sites .
  • Toxicity and Stability: Nitro groups (e.g., in and the target compound) may pose genotoxicity risks, necessitating further safety profiling. In contrast, trifluoromethyl derivatives () often exhibit improved metabolic stability .

Biological Activity

N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • Cyclopentane ring
  • Carboxamide group
  • Nitropyridine moiety

The presence of the nitropyridine group is significant as it enhances the compound's ability to interact with biological targets due to its electron-withdrawing nature, which increases binding affinity to positively charged sites on proteins or enzymes .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds through its amide group, thereby modulating enzymatic activity.
  • Receptor Binding : The nitro group can participate in redox reactions, influencing receptor activation or inhibition.

These interactions are essential for understanding the compound's pharmacological potential .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For example, compounds with similar structures have shown effectiveness against triple-negative breast cancer cell lines .
  • Antimicrobial Activity : Some derivatives have demonstrated potential antimicrobial effects, making them candidates for further investigation in infectious disease treatments .
  • Neuroprotective Effects : Certain studies have indicated that the compound may have neuroprotective properties, although further research is necessary to confirm these effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key analogs and their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamideSimilar nitropyridine corePotential anticancer activity
N-(4-nitrophenyl)-1-cyclopentane carboxamideLacks methyl substitutionReduced binding affinity
3-Nitropyridine derivativesVarying substituentsDiverse biological activities

The variations in substituents and their positions significantly influence the compound's biological activity, highlighting the importance of SAR studies in drug development .

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Cancer Studies : In a study assessing the anti-proliferative effects on MDA-MB-231 cells, certain derivatives exhibited IC50 values comparable to known chemotherapeutics, suggesting promising anticancer potential .
  • Molecular Docking Studies : Computational modeling has indicated favorable binding interactions between the compound and various target proteins, supporting its role as a potential lead compound in drug discovery .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide?

Methodological Answer: Synthesis typically involves coupling 3-nitropyridin-2-amine with 1-phenylcyclopentane-1-carboxylic acid using carbodiimide-based reagents (e.g., DCC or EDC) and catalytic DMAP in anhydrous dichloromethane. Temperature control (0–25°C) and inert atmosphere are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to verify proton/carbon environments (e.g., cyclopentane ring signals at δ 1.5–2.5 ppm and aromatic protons at δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~337.13). X-ray crystallography resolves stereochemistry, particularly for the cyclopentane ring conformation .

Advanced Research Questions

Q. How does the nitro group on the pyridine ring influence electronic properties and reactivity?

Methodological Answer: The electron-withdrawing nitro group reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity. Computational methods (DFT calculations) can map electrostatic potential surfaces, while UV-Vis spectroscopy quantifies π→π* transitions. Experimentally, compare reaction rates with non-nitrated analogs (e.g., in nucleophilic acyl substitution) to isolate electronic effects .

Q. What experimental strategies resolve contradictions in reported amide-to-carboxylic acid oxidation yields?

Methodological Answer: Discrepancies in oxidation yields (e.g., using KMnO₄ vs. CrO₃) may arise from solvent polarity or pH. Systematically test reaction conditions:

  • Solvent : Compare aqueous H₂SO₄ (polar protic) vs. acetone (polar aprotic).
  • Oxidant concentration : Titrate from 0.1M to 1.0M to identify saturation points.
  • Kinetic monitoring : Use in-situ IR spectroscopy to track carbonyl intermediate formation .

Q. How can substituent effects on biological activity be systematically evaluated?

Methodological Answer: Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano or methoxy groups). Test in parallel using:

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinase inhibition).
  • Molecular docking : Compare binding affinities to active sites (AutoDock Vina).
  • Solubility studies : Use shake-flask method (logP determination) to correlate hydrophobicity with activity .

Biological and Pharmacological Questions

Q. What methodologies assess the compound’s potential anticancer activity?

Methodological Answer:

  • In vitro : Conduct MTT assays on A549 (lung) or MCF-7 (breast) cancer cells. Use flow cytometry (Annexin V/PI staining) to quantify apoptosis.
  • In vivo : Evaluate tumor growth inhibition in xenograft mice models (dose: 10–50 mg/kg, i.p., 21 days). Monitor biomarkers (e.g., caspase-3 for apoptosis) via ELISA.
  • Mechanistic studies : Western blotting for MAPK/ERK pathway proteins to identify signaling disruptions .

Analytical and Safety Considerations

Q. What precautions are critical for safe handling of this compound?

Methodological Answer: Classified under hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (nitrile gloves, goggles), handle in a fume hood, and store in sealed containers under nitrogen. Spill cleanup requires ethanol/water (1:1) followed by solidification with vermiculite .

Q. How can researchers differentiate degradation products during stability studies?

Methodological Answer: Accelerated stability testing (40°C/75% RH, 1–3 months) with HPLC-MS analysis. Key degradation pathways:

  • Hydrolysis : Detect free carboxylic acid (m/z ~253) under acidic/alkaline conditions.
  • Photolysis : Monitor nitro group reduction to amine (λmax shift in UV-Vis) under UV light .

Data Interpretation and Optimization

Q. How to address low reproducibility in cyclopentane ring functionalization?

Methodological Answer: Variability may stem from ring strain or steric hindrance. Optimize by:

  • Conformational analysis : Use NOESY NMR to identify favored ring puckering.
  • Catalyst screening : Test Pd(OAc)₂ vs. Ru-based catalysts for C-H activation.
  • Temperature gradients : Perform reactions at –20°C (slow kinetics) to improve selectivity .

Q. What computational tools predict interaction with biological targets?

Methodological Answer: Combine molecular dynamics simulations (GROMACS) to model protein-ligand stability and QSAR models to predict ADMET properties. Validate with SPR (surface plasmon resonance) for binding kinetics (ka/kd rates) .

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